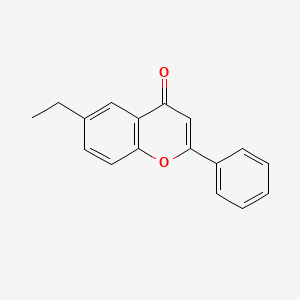
6-Ethylflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-乙基-2-苯基-色烯-4-酮是一种属于色酮类化合物,色酮类化合物是含氧杂环。 该化合物因其结构框架而引人注目,在药物化学和合成有机化学中具有重要意义 .
准备方法
合成路线和反应条件: 6-乙基-2-苯基-色烯-4-酮的合成通常涉及 Pechmann 缩合反应。该反应涉及酚类与 β-酮酯在酸性催化剂存在下的缩合。 常见的催化剂包括浓硫酸、三氟乙酸以及路易斯酸,如三氯化铝和氯化锌 .
工业生产方法: 6-乙基-2-苯基-色烯-4-酮的工业生产遵循类似的合成路线,但通常采用更高效和可扩展的方法。 这些方法可能包括使用连续流动反应器和绿色化学原理,以最大程度地减少废物并提高产量 .
化学反应分析
反应类型: 6-乙基-2-苯基-色烯-4-酮会发生多种化学反应,包括:
氧化: 该反应可以使用氧化剂进行,例如高锰酸钾或三氧化铬。
还原: 还原反应通常涉及试剂,例如硼氢化钠或氢化铝锂。
常见的试剂和条件:
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 路易斯酸催化剂存在下的卤素(氯、溴).
主要产物:
氧化: 形成羧酸或酮。
还原: 形成醇。
取代: 形成卤代或硝化衍生物.
科学研究应用
Pharmacological Properties
6-Ethylflavone exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry. Research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.
- Anti-inflammatory Activity :
- Antioxidant Properties :
-
Anticancer Effects :
- Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . Further investigations are needed to elucidate its specific pathways and efficacy against different cancer types.
Therapeutic Applications
The therapeutic potential of this compound extends into various domains:
- Cancer Therapy :
- Cardiovascular Health :
Agricultural Applications
In agriculture, flavonoids like this compound are recognized for their roles in plant defense mechanisms and growth regulation:
- Pesticidal Properties :
- Plant Growth Regulation :
Case Studies
Several case studies have documented the applications of this compound:
- Case Study on Anti-inflammatory Effects :
-
Case Study on Anticancer Activity :
- In vitro studies demonstrated that treatment with this compound led to a marked decrease in viability of breast cancer cells compared to control groups. The mechanism involved activation of apoptotic pathways, indicating its potential as a chemotherapeutic agent.
-
Case Study on Agricultural Use :
- Field trials assessing the efficacy of this compound as a natural pesticide revealed significant reductions in pest populations without adversely affecting beneficial insects. This highlights its potential role in integrated pest management strategies.
作用机制
6-乙基-2-苯基-色烯-4-酮的作用机制涉及其与各种分子靶标和途径的相互作用:
分子靶标: 它可以与参与生物过程的酶、受体和其他蛋白质相互作用。
类似化合物:
2-苯基-4H-色烯-4-酮: 类似结构,但在第 6 位没有乙基。
6-乙基-4-苯基色满-2-酮: 类似结构,但羰基的位置不同。
7-乙基-6-苯基-色烯-4-酮: 类似结构,但乙基的位置不同
独特性: 6-乙基-2-苯基-色烯-4-酮因其特定的取代模式而独一无二,这会影响其化学反应性和生物活性。 第 6 位的乙基和第 2 位的苯基的存在赋予了与其他色酮衍生物相比不同的特性 .
相似化合物的比较
2-Phenyl-4H-chromen-4-one: Similar structure but lacks the ethyl group at the 6th position.
6-Ethyl-4-phenylchroman-2-one: Similar structure but differs in the position of the carbonyl group.
7-Ethyl-6-phenyl-chromen-4-one: Similar structure but differs in the position of the ethyl group
Uniqueness: 6-Ethyl-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6th position and the phenyl group at the 2nd position provides distinct properties compared to other chromanone derivatives .
生物活性
6-Ethylflavone, a derivative of flavonoids, has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides an overview of its biological activity, supported by research findings and case studies.
This compound (CAS Number: 288401-00-3) is characterized by an ethyl group at the 6th position and a phenyl group at the 2nd position of the chromen-4-one structure. This unique substitution pattern influences its chemical reactivity and biological activity. The compound can interact with various molecular targets, including enzymes and receptors involved in critical biological pathways such as inflammation and oxidative stress.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that flavonoids can enhance endogenous antioxidant defenses, thereby protecting cells from damage.
2. Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Studies utilizing disc diffusion and microdilution methods showed that it possesses broad-spectrum activity against bacteria and fungi. The presence of flavonoids contributes to this antimicrobial effect, making it a candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects
The compound has shown promising results in modulating inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.
4. Anticancer Activity
Research has explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and activation of apoptotic pathways .
Case Studies
Several case studies highlight the biological effects of this compound:
-
Case Study 1: Antioxidant Effects in Neuroprotection
A study involving neuronal cells exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential as a neuroprotective agent. -
Case Study 2: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against common skin pathogens. Results indicated a significant reduction in bacterial load within infected wounds, supporting its use as a topical antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Ethyl at C-6 | Antioxidant, antimicrobial, anticancer |
| 2-Phenylchromen-4-one | No ethyl group | Limited bioactivity |
| 7-Ethyl-6-phenylchroman-4-one | Ethyl at C-7 | Varies; less studied |
The unique structure of this compound provides distinct advantages over similar compounds, enhancing its biological activities.
属性
CAS 编号 |
288401-00-3 |
|---|---|
分子式 |
C17H14O2 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
6-ethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI 键 |
ILUYTTQELSQWNA-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















